![molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8](/img/structure/B8776503.png)
2,3-dihydro-1H-pyrrolo[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids . It has been found in bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia . Derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]indole have shown potential for the treatment of autoimmune conditions, obesity, and diabetes . They also exhibit anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives involves methods that are applicable to the creation of different types of bonds . The most frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[1,2-a]indole is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole include intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Mécanisme D'action
While the exact mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]indole is not explicitly stated in the sources, it’s known that its derivatives have shown potential for the treatment of various conditions. For instance, they have been found to act as S1P 1 receptor agonists, 5-HT 2c receptor agonists, and selective inhibitors of PKCβ-protein kinase .
Propriétés
Numéro CAS |
1421-19-8 |
|---|---|
Nom du produit |
2,3-dihydro-1H-pyrrolo[1,2-a]indole |
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2 |
Clé InChI |
RJXOMHFQIVWQTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3N2C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

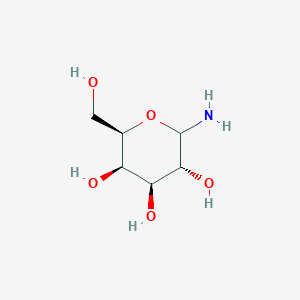
![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
![2-{[(4-Bromo-1H-imidazol-5-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8776433.png)


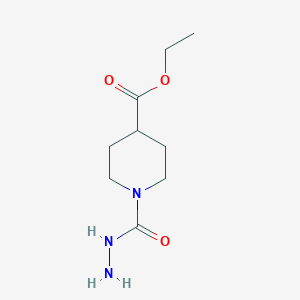
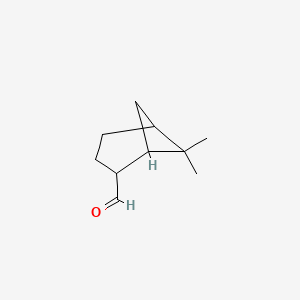
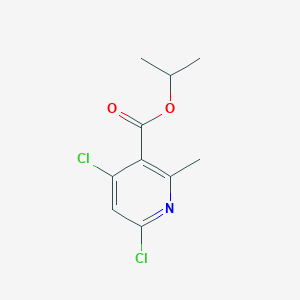
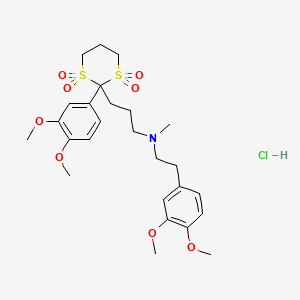


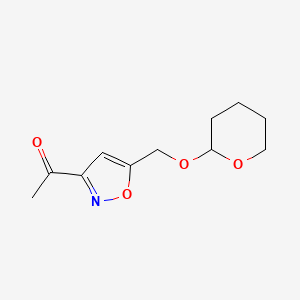
![4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine](/img/structure/B8776511.png)
![7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8776513.png)